An In-Depth Technical Guide to Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate: A Chiral Aldehyde for Advanced Synthesis
An In-Depth Technical Guide to Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate: A Chiral Aldehyde for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chiral Building Block
Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a synthetically valuable chiral aldehyde, has emerged as a significant building block in modern organic synthesis. Its unique structural architecture, featuring a stereodefined quaternary center bearing both a reactive formyl group and a protected amine within a rigidifying 1,3-dioxane ring, makes it an attractive starting material for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its synthesis, key chemical properties, and strategic applications in drug discovery and development, grounded in established chemical principles and supported by peer-reviewed literature.
The core utility of this compound lies in its ability to serve as a chiral scaffold, enabling the diastereoselective introduction of new stereocenters. The aldehyde functionality is a versatile handle for a wide array of carbon-carbon bond-forming reactions, while the Boc-protected amine and the diol, masked as a dimethyl acetal, offer latent functionalities that can be revealed and manipulated in subsequent synthetic steps. This strategic combination of functionalities in a single, stable, and crystalline solid has positioned it as a valuable tool for synthetic chemists aiming to construct intricate molecular targets with high stereochemical control.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 364631-73-2 | [1][2][3] |
| Molecular Formula | C₁₂H₂₁NO₅ | [1][2][3] |
| Molecular Weight | 259.30 g/mol | [2] |
| Physical Form | Solid or liquid | [1] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][2] |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Strategic Synthesis: From Serinol to a Chiral Aldehyde
The most logical and widely adopted strategy for the synthesis of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate commences from the readily available and inexpensive chiral precursor, serinol (2-amino-1,3-propanediol).[4] This approach leverages the inherent stereochemistry of serinol to establish the crucial stereocenter of the target aldehyde. The synthesis can be dissected into three key stages: protection of the amino and diol functionalities, followed by a selective oxidation of the resulting primary alcohol.
Part 1: Protection of Serinol
The initial and critical step involves the protection of the amine and diol functionalities of serinol. This is a self-validating system; successful protection is essential for the subsequent selective oxidation.
-
N-Boc Protection: The amino group of serinol is first protected with the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting serinol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
-
Diol Protection as a Dioxane: The 1,3-diol is then protected as a 2,2-dimethyl-1,3-dioxane. This is accomplished by reacting the N-Boc-serinol with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA). The formation of the rigid dioxane ring serves a dual purpose: it protects the hydroxyl groups from undesired reactions and conformationally locks the molecule, which can influence the stereochemical outcome of subsequent reactions. This protection strategy yields tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate , the immediate precursor to the target aldehyde.[5][6][7]
Part 2: Oxidation to the Aldehyde
The final step is the selective oxidation of the primary alcohol of the protected intermediate to the corresponding aldehyde. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to prevent epimerization of the adjacent stereocenter, a known challenge with α-amino aldehydes.
Recommended Oxidation Protocols:
-
Swern Oxidation: This widely used method employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[8][9][10][11] The Swern oxidation is renowned for its mild conditions and high yields, making it particularly suitable for sensitive substrates like N-protected amino alcohols.[8] The low reaction temperature is crucial to suppress side reactions and preserve the stereochemical integrity of the product.
-
Dess-Martin Periodinane (DMP) Oxidation: The use of Dess-Martin periodinane offers a convenient and highly selective alternative.[12][13][14][15][16] This hypervalent iodine reagent operates under neutral and mild conditions, typically at room temperature, and is compatible with a broad range of functional groups.[12] A significant advantage of DMP is its ability to oxidize N-protected amino alcohols with minimal risk of epimerization.[12]
Detailed Experimental Protocol (Illustrative - Swern Oxidation):
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.4 eq) in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.
Applications in Asymmetric Synthesis
The synthetic utility of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is exemplified by its role as a chiral precursor in the synthesis of various biologically active molecules, including analogues of neuraminidase inhibitors and sphingolipids.
Diastereoselective Carbon-Carbon Bond Formation
The aldehyde functionality is a key reactive site for the construction of new carbon-carbon bonds. The presence of the adjacent stereocenter within the rigid dioxane framework allows for facial discrimination of the aldehyde, leading to high diastereoselectivity in nucleophilic addition reactions.
This stereocontrol is fundamental in building up the carbon skeleton of complex natural products and pharmaceutical agents. For instance, the addition of organometallic reagents or the use in aldol and Wittig-type reactions can proceed with a high degree of predictability, governed by Felkin-Anh or chelation-controlled models, depending on the reaction conditions.
Synthesis of Bioactive Molecules
While direct examples of the use of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate in total synthesis are emerging, its structural similarity to Garner's aldehyde suggests its applicability in established synthetic routes.
-
Oseltamivir (Tamiflu®) Analogues: The core structure of oseltamivir, a potent neuraminidase inhibitor, features a functionalized cyclohexane ring with multiple stereocenters.[17][18][19][20][21] Chiral aldehydes serve as crucial starting points for constructing this ring system. The title compound can be envisioned as a precursor to novel oseltamivir analogues, where the dioxane moiety can be unmasked to reveal a diol, providing opportunities for further functionalization and the exploration of new structure-activity relationships.[17][18]
-
Sphingolipid Synthesis: Sphingolipids are a class of lipids characterized by a sphingoid base backbone.[22][23][24] The synthesis of these complex molecules and their analogues often relies on chiral amino alcohol building blocks. The title aldehyde is an excellent precursor for the synthesis of phytosphingosine and other sphingoid bases, where the aldehyde can be elaborated to form the long-chain aliphatic tail.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector as a singlet around 1.4-1.5 ppm. The two methyl groups of the dioxane ring will likely appear as two singlets. The protons of the dioxane ring will exhibit complex splitting patterns. The aldehyde proton will be a singlet at a downfield chemical shift, typically in the range of 9.5-9.7 ppm. The NH proton of the carbamate will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the aldehyde carbonyl (~200 ppm), and the carbons of the dioxane ring and the methyl groups.
-
FT-IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the carbamate (~3400 cm⁻¹), the C=O stretching of the carbamate (~1700 cm⁻¹), and the C=O stretching of the aldehyde (~1725 cm⁻¹).
Conclusion and Future Outlook
Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a highly functionalized and stereochemically defined building block with significant potential in asymmetric synthesis. Its straightforward preparation from serinol, coupled with the versatile reactivity of the aldehyde and the latent functionalities of the protected amine and diol, makes it a powerful tool for the construction of complex molecular architectures. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such chiral synthons will undoubtedly play an increasingly vital role in the efficient and elegant synthesis of the next generation of therapeutic agents. Further exploration of its reactivity and its application in the total synthesis of novel natural products and drug candidates is a promising area for future research.
References
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- Myers, A. G., Zhong, B., Movassaghi, M., & Kung, D. W. (2000). Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess. Tetrahedron Letters, 41(9), 1359-1362.
- Swern, D., & Mancuso, A. J. (1981). Activated dimethyl sulfoxide: a versatile reagent for the oxidation of alcohols to carbonyl compounds. Synthesis, 1981(03), 165-185.
- Vargas, B., Olivas, A., Aguirre, G., & Madrigal, D. (2012). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2049.
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